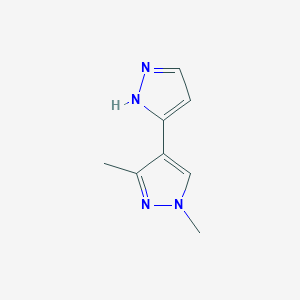

1',3'-dimethyl-1H,1'H-3,4'-bipyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Corrosion Inhibition of Iron and Steel :

- 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole and its derivatives have been investigated extensively for their inhibitive action against the corrosion of metals such as iron and steel in acidic environments. These compounds are noted for their efficiency as corrosion inhibitors, with the ability to significantly reduce the corrosion rate by forming a protective layer on the metal surface through adsorption mechanisms.

- The effectiveness of these compounds as inhibitors increases with concentration, reaching high inhibition efficiencies, indicating their potential in industrial applications where corrosion resistance is crucial (Chetouani et al., 2005), (Wang et al., 2006), (Zarrok et al., 2012).

Density Functional Theory (DFT) Studies for Corrosion Inhibition :

- DFT studies on bipyrazole derivatives provide insights into their electronic properties and their interaction with metal surfaces. Parameters such as energy of the highest occupied molecular orbital (HOMO), energy of the lowest unoccupied molecular orbital (LUMO), and energy gap (ΔE) are used to understand the inhibition mechanism at the molecular level. These studies support the experimental findings and help in designing more efficient corrosion inhibitors based on bipyrazole structures (Wang et al., 2006), (Laarej et al., 2010).

Structural Analysis and Metal Complex Formation :

- Studies involving the synthesis and structural characterization of metal complexes with bipyrazolyl ligands indicate the versatility of these compounds in forming coordination compounds with metals like silver and copper. The unique structural conformations and the ability to form polymeric structures make these complexes interesting for various applications in materials science and catalysis (Wang et al., 2011).

Supramolecular Chemistry and Framework Flexibility :

- Bipyrazoles are also significant in the field of supramolecular chemistry, particularly in constructing metal-organic frameworks (MOFs) with unique properties like framework flexibility, unsaturated metal centers, and porous properties. These structures have potential applications in gas storage, separation technologies, and catalysis (Zhang & Kitagawa, 2008).

Synthetic Applications and Chemical Reactivity :

- The chemical reactivity and synthetic utility of bipyrazole derivatives are explored in various synthetic routes, leading to complex structures with potential applications in materials science and pharmaceuticals. The ability to undergo reactions like cycloadditions and form stable structures with various substituents highlights the versatility of these compounds in synthetic chemistry (Sharko et al., 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Like other bipyrazole derivatives, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

1,3-dimethyl-4-(1H-pyrazol-5-yl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-6-7(5-12(2)11-6)8-3-4-9-10-8/h3-5H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJKDWJFZASOPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=CC=NN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2403908.png)

![5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2403915.png)

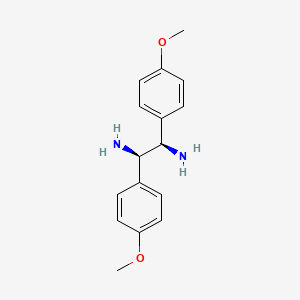

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)

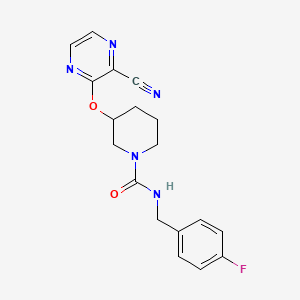

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2403931.png)